molecular formula C4H10N2O4 B079078 Diammonium fumarate CAS No. 14548-85-7

Diammonium fumarate

Cat. No.: B079078
CAS No.: 14548-85-7
M. Wt: 150.13 g/mol
InChI Key: CKKXWJDFFQPBQL-SEPHDYHBSA-N
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Description

Diammonium fumarate is an organic compound with the chemical formula C₄H₁₀N₂O₄ . It is the ammonium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is used as a food additive and has the E number E368 . It is known for its antioxidant properties and is used in various industrial and scientific applications.

Scientific Research Applications

Diammonium fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: this compound is used in studies related to cellular metabolism and as a buffer in biochemical assays.

    Medicine: It has potential therapeutic applications due to its antioxidant properties.

    Industry: this compound is used as a food additive, preservative, and in the production of various pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized by neutralizing fumaric acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where fumaric acid is dissolved and then reacted with ammonium hydroxide to form this compound. The reaction can be represented as follows:

C₄H₄O₄+2NH₃C₄H₁₀N₂O₄\text{C₄H₄O₄} + 2\text{NH₃} \rightarrow \text{C₄H₁₀N₂O₄} C₄H₄O₄+2NH₃→C₄H₁₀N₂O₄

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing fumaric acid with ammonium carbonate or ammonium bicarbonate in a saturated aqueous solution. The reaction is carried out at a molar stoichiometric ratio or slightly higher to ensure complete neutralization .

Chemical Reactions Analysis

Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form maleic acid or other oxidized derivatives.

    Reduction: It can be reduced to form succinic acid.

    Substitution: this compound can undergo substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace ammonium ions.

Major Products Formed:

    Oxidation: Maleic acid, carbon dioxide, and water.

    Reduction: Succinic acid.

    Substitution: Metal fumarates, depending on the metal salt used.

Mechanism of Action

The mechanism of action of diammonium fumarate involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in cells. The compound can activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the expression of antioxidant response element genes . This pathway is crucial in protecting cells from oxidative damage and inflammation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stoichiometry and its ability to act as a versatile reagent in various chemical reactions. Its antioxidant properties and potential therapeutic applications make it distinct from other similar compounds.

Properties

CAS No.

14548-85-7

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

diazanium;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;;

InChI Key

CKKXWJDFFQPBQL-SEPHDYHBSA-N

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+]

SMILES

C(=CC(=O)O)C(=O)O.N.N

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

14548-85-7

Synonyms

ammonium fumarate
fumaric acid
Furamag
mafusol
magnesium fumarate
sodium fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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